![molecular formula C18H18ClF3N4O B2594679 4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1775527-82-6](/img/structure/B2594679.png)
4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine
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Description
4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C18H18ClF3N4O and its molecular weight is 398.81. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the given compound, have been reported to exhibit antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The trifluoromethyl group in the compound could potentially enhance this activity by increasing the lipophilicity and thus the ability to cross cell membranes.
Anticancer Potential
Compounds with similar structures have been evaluated for their anticancer activities. The pyrimidine ring, a common feature in many anticancer agents, could interact with various cellular targets and disrupt cancer cell proliferation .
Anti-HIV Effects
Indole derivatives have also been investigated for their anti-HIV activity. The structural complexity of the compound , including the piperazine and pyrimidine rings, might offer a platform for developing new anti-HIV agents .
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c1-12-23-15(18(20,21)22)11-16(24-12)25-6-8-26(9-7-25)17(27)10-13-4-2-3-5-14(13)19/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUSKCLRYJMKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine |
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